2-amino-5-cyclopentylthiophene-3-carbonitrile
Description
2-Amino-5-cyclopentylthiophene-3-carbonitrile is a substituted thiophene derivative characterized by a cyclopentyl group at the 5-position and a cyano group at the 3-position of the thiophene ring. This compound belongs to the class of 2-aminothiophene-3-carbonitriles, which are known for their versatility in pharmaceutical and industrial applications.
The cyclopentyl group may be introduced using cyclopentanone as a starting material, following similar methodologies.
Properties
CAS No. |
612504-42-4 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c11-6-8-5-9(13-10(8)12)7-3-1-2-4-7/h5,7H,1-4,12H2 |
InChI Key |
WZPDALKEHHNBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(S2)N)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyclopentylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
the Gewald reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-cyclopentylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: N-substituted thiophene derivatives.
Scientific Research Applications
2-amino-5-cyclopentylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action of 2-amino-5-cyclopentylthiophene-3-carbonitrile is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Aminothiophene-3-carbonitrile Derivatives
Key Findings:
Substituent Effects on Properties: Cyclopentyl Group: The bulky cyclopentyl group in the target compound likely increases lipophilicity, improving membrane permeability in drug candidates compared to methyl or ethyl analogs . Electron-Withdrawing Groups: The nitro group in 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile enhances electrophilicity, making it reactive in coupling reactions but also a common impurity in Olanzapine production . Halogenated Aryl Groups: Dichlorophenyl-substituted derivatives (e.g., CAS 519016-78-5) exhibit enhanced bioactivity, attributed to halogen-induced van der Waals interactions in target binding .
Industrial vs. Pharmaceutical Relevance: Simpler analogs like 2-amino-5-methylthiophene-3-carbonitrile are widely used in drug synthesis (e.g., antipsychotics) , while nitro- or benzoyl-substituted derivatives serve specialized roles as intermediates or impurities . Unsubstituted 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) is utilized industrially in dye production, highlighting the scaffold’s versatility .
Synthetic Challenges :
- Bulkier substituents (e.g., cyclopentyl) may complicate synthesis due to steric hindrance during cyclocondensation, requiring optimized conditions compared to methyl or ethyl analogs .
Biological Activity
2-Amino-5-cyclopentylthiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which is known for conferring various biological activities. The presence of the amino group and the carbonitrile functionality enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies reported significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of this compound. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, potentially through antioxidant mechanisms . This property suggests its utility in treating neurodegenerative diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, it may inhibit certain kinases that are critical for cancer cell survival and proliferation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
